1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Overview
Description
Chloromethyl compounds are a type of organic compound that contains a chloromethyl group (-CH2Cl). They are often used as intermediates in various chemical reactions . The specific compound you mentioned, “1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene”, is a fluorinated, chloromethylated, and methoxylated benzene derivative.
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with a chloromethyl group, a fluorine atom, and two methoxy groups attached at different positions .Chemical Reactions Analysis
Ethers, such as methoxy groups, can undergo a variety of reactions, including cleavage of the C–O bond by strong acids . The chloromethyl group can also participate in various reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . These properties for “this compound” would need to be determined experimentally.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASIHJHGNLXRPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCl)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285184 | |
Record name | 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1716-43-4 | |
Record name | NSC40842 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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